

ritanserin discovery and development

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Compound Focus: Ritanserin

CAS No.: 87051-43-2

Cat. No.: S541477

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Experimental Evidence & Protocols

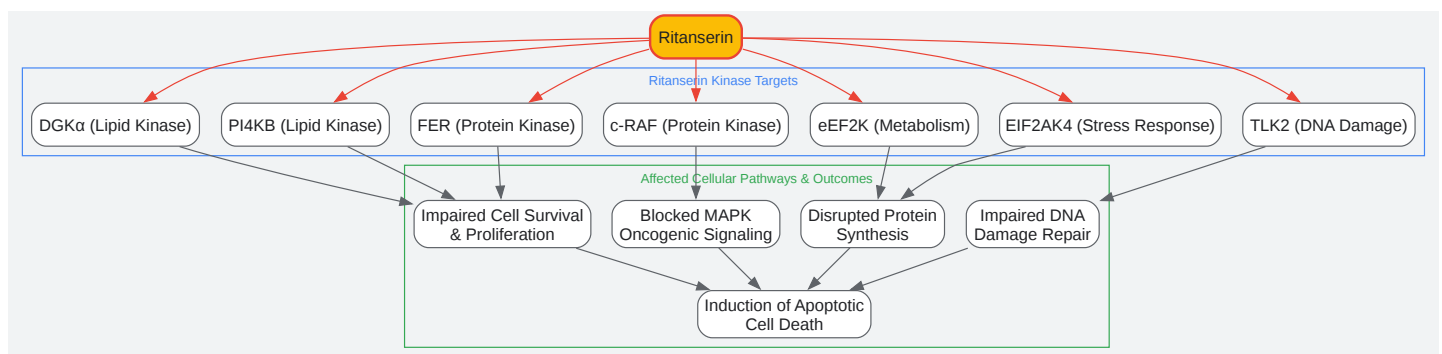
Key experiments demonstrating **ritanserin**'s efficacy and mechanisms are summarized in the table below.

Experimental Goal	Cell Lines / Model Used	Key Protocols & Methods	Critical Findings
Cell Viability & Apoptosis [1]	NSCLC (A549, H1650) and SCLC (H82) cells [1]	- WST-1 Proliferation Assay: Cells plated in 96-well plates, treated with ritanserin or DMSO vehicle for specified times, and viability measured via absorbance after adding WST-1 reagent [1].	
• CaspaseGlo Apoptosis Assay: Cells treated in 96-well plates for 24 hours, followed by addition of CaspaseGlo reagent and luminescence measurement [1].			
• Cell Counts: Trypan Blue exclusion in hemocytometer for counting viable cells after trypsinization [1].			
Ritanserin induced apoptotic cell death in both NSCLC and SCLC cells in a serotonin-independent manner [1].			
Target Identification (Chemoproteomics) [1]			
Proteomes from A549 (NSCLC) and H82 (SCLC) cells [1]			
- Quantitative Chemical Proteomics: Used desthiobiotin ATP acyl phosphate probe to label kinase ATP-binding sites. Competition with ritanserin revealed engaged targets [1].			
• SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture): For quantitative comparison of ritanserin -bound kinases versus DMSO control [1].			
• Liquid Chromatography-Mass Spectrometry (LC-MS) & Data Analysis: IP2 software for data search and R software for hierarchical clustering and heatmap visualization [1].			
Identified a broad kinase network. Showed polypharmacology in NSCLC but unexpected specificity for c-RAF in SCLC [1] [2].			
Mechanism Validation (c-RAF Blockade) [1]			
HEK293T cells transiently			

transfected with c-RAF plasmid [1] | - **Phospho-MEK Assay of RAF Activity:** Cells pretreated with **ritanserin** or vehicle, stimulated with Phorbol 12-myristate 13-acetate (PMA), and harvested for Western blot. Phospho-MEK (S217/S221) detected to measure downstream c-RAF pathway activation [1]. | **Ritanserin blocked c-RAF-mediated activation** of the MEK/ERK pathway but did not inhibit B-RAF, indicating selective c-RAF targeting [1]. |

Signaling Pathways and Workflow

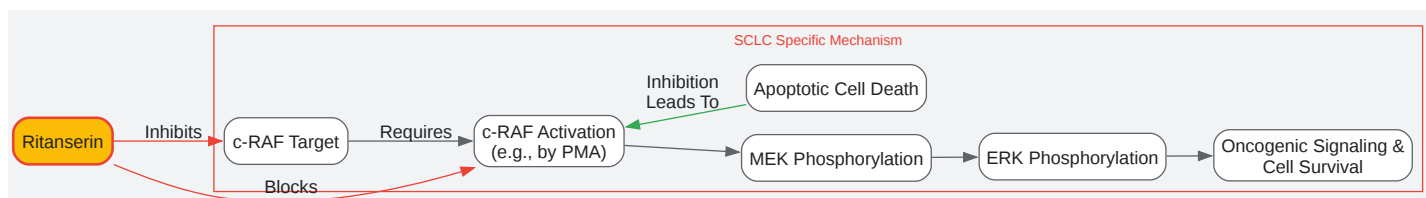
Ritanserin exerts anticancer effects by simultaneously inhibiting multiple kinases in crucial cellular pathways, as illustrated below.



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Ritanserin simultaneously inhibits a network of kinases across multiple cellular pathways, collectively inducing apoptosis in cancer cells. [1] [2]

In **Small Cell Lung Cancer (SCLC)**, **ritanserin** demonstrates a more focused mechanism by specifically targeting c-RAF and blocking the MAPK signaling pathway.



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In SCLC, **ritanserin** specifically inhibits c-RAF activation, thereby blocking the downstream MEK/ERK oncogenic signaling pathway and leading to apoptosis. [1] [2]

Future Perspectives in Drug Repositioning

Ritanserin presents a compelling case for drug repurposing in oncology. Its unique polypharmacology targeting a **kinase network** may help overcome drug resistance common with single-target agents [1]. The compound has a known **human safety profile** from previous clinical trials, which could potentially accelerate its translational path [1] [3]. Research is now focusing on developing **ritanserin** analogs with improved **DGK α isoform specificity** and potency for cancer treatment [3].

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References

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